molecular formula C10H18Cl3N3 B1451538 1-(4-Pyridylmethyl)piperazine trihydrochloride CAS No. 333992-80-6

1-(4-Pyridylmethyl)piperazine trihydrochloride

Cat. No.: B1451538
CAS No.: 333992-80-6
M. Wt: 286.6 g/mol
InChI Key: UYVUULVUAOCZLR-UHFFFAOYSA-N
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Description

1-(4-Pyridinylmethyl)-piperazine trihydrochloride: is a chemical compound with the molecular formula C11H17N3·3HCl . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyridinylmethyl)-piperazine trihydrochloride typically involves the reaction of piperazine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The resulting product is then treated with hydrochloric acid to obtain the trihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Pyridinylmethyl)-piperazine trihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Pyridinylmethyl)-piperazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups attached to the piperazine or pyridine rings.

Scientific Research Applications

1-(4-Pyridinylmethyl)-piperazine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: The compound is used in the production of various chemical intermediates and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Pyridinylmethyl)-piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Pyridinylmethyl)-4-piperidinemethanol
  • 1-(4-Pyridinylmethyl)-3-piperidinamine dihydrochloride
  • Linopirdine (3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one)

Uniqueness

1-(4-Pyridinylmethyl)-piperazine trihydrochloride is unique due to its specific structure, which combines the piperazine ring with a pyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13;;;/h1-4,12H,5-9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVUULVUAOCZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=NC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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